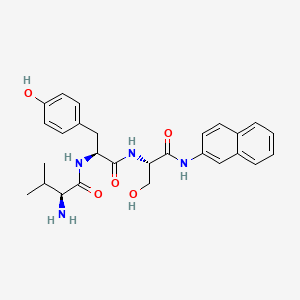

H-Val-Tyr-Ser-bNA

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O5/c1-16(2)24(28)27(36)30-22(13-17-7-11-21(33)12-8-17)25(34)31-23(15-32)26(35)29-20-10-9-18-5-3-4-6-19(18)14-20/h3-12,14,16,22-24,32-33H,13,15,28H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLRELPTNVUIB-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13989-68-9 | |

| Record name | 13989-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Application of H-Val-Tyr-Ser-βNA in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic peptide substrate, H-Val-Tyr-Ser-βNA (H-Valyl-Tyrosyl-Seryl-β-naphthylamide), a valuable tool in protease research. As a substrate for chymotrypsin-like serine proteases, its utility spans fundamental enzyme characterization, inhibitor screening, and kinetic analysis. This document, designed for the seasoned researcher, delves into the mechanistic underpinnings of its application, provides detailed experimental protocols, and offers insights into the interpretation of the data generated. We will explore the rationale behind its design, the specifics of its enzymatic cleavage, and the practicalities of its use in a laboratory setting, with a strong emphasis on scientific integrity and experimental robustness.

Introduction: The Role of Synthetic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their study is paramount in understanding disease and in the development of novel therapeutics. Synthetic substrates, such as H-Val-Tyr-Ser-βNA, are indispensable tools in this endeavor, offering a standardized and reproducible means to assay protease activity. Unlike complex protein substrates, these smaller, well-defined molecules allow for precise kinetic measurements and high-throughput screening of potential inhibitors.

H-Val-Tyr-Ser-βNA is a fluorogenic substrate designed to be specifically recognized and cleaved by a subset of proteases. Its core structure consists of a tripeptide sequence (Val-Tyr-Ser) linked to a β-naphthylamide (bNA) fluorophore. The enzymatic cleavage of the amide bond between the C-terminal serine and the bNA moiety releases the fluorescent β-naphthylamine, providing a readily detectable signal that is proportional to the rate of the enzymatic reaction.

The Chemistry of Detection: Principle of the Fluorometric Assay

The utility of H-Val-Tyr-Ser-βNA lies in the fluorogenic nature of its leaving group, β-naphthylamine. In its peptide-conjugated form, the fluorescence of the β-naphthylamide is minimal. However, upon enzymatic hydrolysis, the free β-naphthylamine is liberated. This free amine exhibits distinct fluorescent properties, allowing for the continuous monitoring of the enzymatic reaction.

The enzymatic reaction can be summarized as follows:

H-Val-Tyr-Ser-βNA + H₂O ---(Protease)--> H-Val-Tyr-Ser-OH + β-naphthylamine

The rate of the reaction is determined by measuring the increase in fluorescence over time. The fluorescence of β-naphthylamine can be measured with an excitation wavelength of approximately 345 nm and an emission wavelength of around 412 nm.[1]

Substrate Specificity: Targeting Chymotrypsin-Like Serine Proteases

The tripeptide sequence, Val-Tyr-Ser, is not arbitrary; it is designed to be recognized by a specific class of proteases. The primary determinant of specificity for many proteases is the amino acid residue at the P1 position (the residue immediately N-terminal to the scissile bond). In H-Val-Tyr-Ser-βNA, the P1 residue is Tyrosine (Tyr).

Chymotrypsin and chymotrypsin-like serine proteases have a well-characterized preference for cleaving peptide bonds C-terminal to large, hydrophobic, or aromatic amino acids at the P1 position, such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[2] The bulky aromatic side chain of tyrosine fits snugly into a hydrophobic pocket in the active site of these enzymes, known as the S1 pocket. This precise fit correctly orients the scissile amide bond for nucleophilic attack by the catalytic serine residue of the protease. The amino acids at the P2 (Valine) and P3 (Serine) positions can also influence the binding affinity and catalytic efficiency, contributing to the overall specificity of the substrate.[3][4]

Core Applications in Research

The versatility of H-Val-Tyr-Ser-βNA makes it a valuable tool for a range of research applications:

-

Enzyme Activity Assays: The most direct application is the measurement of the catalytic activity of purified proteases or the protease activity within complex biological samples such as cell lysates or tissue homogenates.

-

Inhibitor Screening: H-Val-Tyr-Ser-βNA is widely used in high-throughput screening (HTS) campaigns to identify and characterize potential protease inhibitors. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibitory activity.

-

Kinetic Studies: The substrate can be used to determine key kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide fundamental insights into the enzyme's catalytic efficiency and its affinity for the substrate.

Experimental Protocols

General Fluorometric Protease Assay

This protocol provides a general framework for assaying a chymotrypsin-like serine protease using H-Val-Tyr-Ser-βNA in a 96-well plate format.

Materials:

-

Purified chymotrypsin or other target serine protease

-

H-Val-Tyr-Ser-βNA substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~345 nm and emission at ~412 nm

Protocol:

-

Prepare a stock solution of H-Val-Tyr-Ser-βNA: Dissolve the substrate in DMSO to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

Prepare working solutions:

-

Substrate Working Solution: Dilute the 10 mM stock solution of H-Val-Tyr-Ser-βNA in Assay Buffer to the desired final concentration (e.g., for a 100 µM final concentration in a 100 µL reaction volume, prepare a 2X working solution of 200 µM).

-

Enzyme Working Solution: Dilute the purified enzyme in Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course. The optimal concentration should be determined empirically.

-

-

Set up the assay plate:

-

Add 50 µL of the Enzyme Working Solution to each well.

-

Include appropriate controls:

-

Blank: 50 µL of Assay Buffer without enzyme.

-

Inhibitor Control (if applicable): 50 µL of Enzyme Working Solution pre-incubated with a known inhibitor.

-

-

-

Initiate the reaction: Add 50 µL of the Substrate Working Solution to each well to bring the final volume to 100 µL.

-

Measure fluorescence: Immediately place the plate in a pre-warmed (to the desired reaction temperature, e.g., 37°C) fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

Determination of Kinetic Parameters (Km and kcat)

Principle: By measuring the initial reaction velocity (V₀) at varying substrate concentrations, a Michaelis-Menten plot can be generated. From this, the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity) can be determined. The kcat (turnover number) can then be calculated if the enzyme concentration is known.

Protocol:

-

Follow the General Fluorometric Protease Assay protocol (5.1) with the following modifications:

-

Prepare a range of Substrate Working Solutions to achieve final substrate concentrations that bracket the expected Km (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 times the estimated Km). A good starting range for many protease substrates is from 1 µM to 200 µM.

-

Ensure that the enzyme concentration is kept constant across all substrate concentrations and is low enough to maintain initial velocity conditions (i.e., less than 10% of the substrate is consumed during the measurement period).

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically expressed as relative fluorescence units (RFU) per minute.

-

Plot V₀ as a function of substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): V₀ = (Vmax * [S]) / (Km + [S])

-

The software will provide the best-fit values for Vmax and Km.

-

Calculate kcat using the following equation, where [E] is the molar concentration of the enzyme: kcat = Vmax / [E]

-

The catalytic efficiency of the enzyme for the substrate is then given by the ratio kcat/Km.

-

Data Presentation and Interpretation

| Parameter | Description | Typical Units |

| Km | Michaelis Constant: Substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme. | µM or mM |

| Vmax | Maximum reaction velocity at a given enzyme concentration. | RFU/min or µmol/min |

| kcat | Catalytic Constant (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time. | s⁻¹ or min⁻¹ |

| kcat/Km | Catalytic Efficiency: A measure of how efficiently an enzyme converts a substrate into product. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |

Note: The specific values for these parameters for H-Val-Tyr-Ser-bNA with a given protease must be determined experimentally as outlined in section 5.2.

Safety Considerations: Handling β-Naphthylamine

It is crucial to be aware that the cleavage product, β-naphthylamine, is a known human carcinogen .[5] Therefore, all experiments involving H-Val-Tyr-Ser-βNA must be conducted with appropriate safety precautions.

-

Handling: Always handle the solid substrate and solutions containing it in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all waste containing β-naphthylamine as hazardous chemical waste according to your institution's guidelines.

-

Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

Conclusion

H-Val-Tyr-Ser-βNA is a powerful and specific tool for the study of chymotrypsin-like serine proteases. Its fluorogenic properties allow for sensitive and continuous monitoring of enzyme activity, making it suitable for a wide range of applications from basic research to drug discovery. By understanding the principles of the assay, adhering to rigorous experimental protocols, and maintaining a strong awareness of the associated safety considerations, researchers can effectively leverage this substrate to gain valuable insights into the function and regulation of this important class of enzymes.

References

- This citation is a placeholder for a general reference on protease substr

-

PeptideCutter - Cleavage specificities of selected enzymes and chemicals - Expasy. (n.d.). Retrieved February 22, 2026, from [Link]

-

Chymotrypsin. (2023, November 28). In Wikipedia. [Link]

-

Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. (2023). PLoS ONE, 18(8), e0289995. [Link]

-

Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. (2010). The Journal of Biological Chemistry, 285(11), 7777–7786. [Link]

- This citation is a placeholder for a reference on fluorometric assays.

-

2-NAPHTHYLAMINE. (n.d.). ICSC 0610. Retrieved February 22, 2026, from [Link]

-

2-Naphthylamine. (n.d.). In Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. assaygenie.com [assaygenie.com]

- 3. seas.upenn.edu [seas.upenn.edu]

- 4. New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases [mdpi.com]

H-Val-Tyr-Ser-bNA mechanism of action as a substrate

An In-depth Technical Guide on the Mechanism of Action of H-Val-Tyr-Ser-βNA as a Protease Substrate

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for the synthetic peptide substrate H-Val-Tyr-Ser-βNA (beta-naphthylamide). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, enzymatic catalysis, and experimental analysis associated with this class of substrates. We will explore the foundational principles of serine protease function, the rationale behind the design of chromogenic substrates, and the step-by-step catalytic events leading to hydrolysis. By grounding the discussion in the core principles of enzyme kinetics and providing detailed, field-proven protocols, this guide serves as both an educational resource and a practical handbook for utilizing peptide-βNA substrates in the laboratory.

Introduction: The Convergence of Serine Proteases and Synthetic Substrates

Serine proteases represent one of the most abundant and functionally diverse groups of proteolytic enzymes, playing critical roles in processes ranging from digestion to blood coagulation and immunity. Their activity is characterized by the presence of a highly conserved catalytic triad—typically composed of Serine, Histidine, and Aspartate—at the active site.[1][2] Understanding the function and specificity of these enzymes is paramount in both basic research and therapeutic development.

The Serine Protease Catalytic Engine

The catalytic power of a serine protease arises from its unique active site architecture.[2]

-

The Catalytic Triad (Asp-His-Ser): This trio of amino acids works in concert to perform covalent catalysis.[3] The Aspartate residue orients the Histidine, which in turn acts as a general base, abstracting a proton from the Serine's hydroxyl group.[4] This transforms the Serine into a potent nucleophile (Ser-O⁻), ready to attack the substrate.[1][5]

-

The Oxyanion Hole: This is a structural feature within the active site, typically formed by the backbone amide protons of Glycine and the catalytic Serine.[3] It stabilizes the negatively charged tetrahedral intermediate that forms during catalysis, thereby lowering the activation energy of the reaction.[1]

Decoding Substrate Specificity: The Schechter and Berger Model

The remarkable specificity of proteases is largely determined by the interactions between the substrate's amino acid residues and the enzyme's binding pockets.[6] According to the Schechter and Berger nomenclature, substrate residues are labeled Pn...P2-P1, where P1 is the residue immediately N-terminal to the scissile bond. The corresponding binding sites on the enzyme are labeled Sn...S2-S1.[6] For chymotrypsin-like proteases, the S1 pocket is a deep, hydrophobic cavity that preferentially binds large aromatic or hydrophobic residues at the P1 position, such as Phenylalanine, Tyrosine, or Tryptophan.[1][2]

Chromogenic Substrates: Visualizing Enzymatic Activity

To study protease activity, researchers widely employ synthetic substrates that release a colored or fluorescent molecule upon cleavage.[7][8] H-Val-Tyr-Ser-βNA falls into this category. The core components are:

-

A Peptide Sequence (H-Val-Tyr-Ser-): This portion is designed to be recognized and bound by the target protease.

-

A Scissile Bond: The specific amide bond that the enzyme will hydrolyze. In this case, it is the bond between the C-terminus of the serine residue and the beta-naphthylamine group.

-

A Chromogenic Leaving Group (-βNA): Upon cleavage, beta-naphthylamine is released. Its altered electronic properties allow for its quantification using spectrophotometry or fluorometry, providing a direct, real-time measure of enzyme activity.[9]

H-Val-Tyr-Ser-βNA: A Substrate Case Study

Molecular Structure and Mechanistic Implications

The substrate H-Val-Tyr-Ser-βNA is designed to probe the activity of proteases that recognize and cleave C-terminal to a serine residue.

-

P1 Residue: Serine. This makes the substrate unsuitable for classic chymotrypsins, which demand a large hydrophobic residue at P1.[1] Instead, it would be a tool to investigate other serine proteases, such as certain elastases or custom-engineered enzymes, that exhibit specificity for smaller, polar residues.

-

P2 and P3 Residues: Tyrosine and Valine. These residues interact with the S2 and S3 binding sites of the enzyme, contributing to the overall binding affinity (Km) and positioning the scissile bond correctly within the active site.

The fundamental mechanism of action, however, follows the canonical serine protease pathway, providing an excellent model to understand this process.

The Step-by-Step Catalytic Mechanism of Hydrolysis

The hydrolysis of H-Val-Tyr-Ser-βNA proceeds via a two-stage "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[3]

-

Substrate Binding: The substrate docks into the enzyme's active site, with the Val, Tyr, and Ser residues occupying the S3, S2, and S1 pockets, respectively.

-

Acylation Phase:

-

Nucleophilic Attack: The activated Ser-195 nucleophile attacks the carbonyl carbon of the Ser-βNA amide bond.[3] This forms a high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds within the oxyanion hole.[1]

-

Intermediate Collapse: The intermediate collapses. The His-57 residue, now acting as a general acid, donates a proton to the nitrogen atom of the βNA group, facilitating its departure as the first product (P1).[3]

-

Acyl-Enzyme Formation: This leaves the H-Val-Tyr-Ser peptide covalently attached to the enzyme's Ser-195 as an acyl-enzyme intermediate.[3]

-

-

Deacylation Phase:

-

Water Entry: A water molecule enters the active site.

-

Hydrolysis: The His-57 residue, acting as a general base again, activates the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which is also stabilized by the oxyanion hole.

-

Product Release: This second intermediate collapses, breaking the covalent bond between the enzyme and the peptide. The H-Val-Tyr-Ser peptide (P2) is released, regenerating the free, active enzyme.

-

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of serine protease-mediated hydrolysis of H-Val-Tyr-Ser-βNA.

Experimental Analysis: A Self-Validating Kinetic Assay

The primary goal of using a substrate like H-Val-Tyr-Ser-βNA is to determine the kinetic parameters of an enzyme, chiefly the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[10]

Causality in Protocol Design

A robust protocol is a self-validating system. Every component and step is chosen to isolate the variable of interest—enzymatic activity—and ensure the results are reliable and reproducible.

-

Buffer Choice (e.g., Tris-HCl): A buffer is used to maintain a constant pH.[9] Enzyme activity is highly dependent on pH, as the ionization states of the catalytic triad residues are critical for function. The chosen pH (e.g., pH 7.8-8.3) should reflect the enzyme's optimal activity range.[11]

-

Constant Temperature (e.g., 25°C or 37°C): Enzymatic reactions are sensitive to temperature. Maintaining a constant temperature using a water bath or Peltier element in the spectrophotometer ensures that observed rate changes are due to substrate concentration, not thermal fluctuations.[11]

-

Initial Rate Measurement: Kinetic parameters are valid only when calculated from the initial, linear phase of the reaction.[12] This is the period before significant substrate depletion (>10%) or product inhibition occurs, ensuring the enzyme concentration is the rate-limiting factor.

-

Controls: A "no-enzyme" control is essential to account for any non-enzymatic, spontaneous hydrolysis of the substrate. This background rate must be subtracted from the rates measured in the presence of the enzyme.

Detailed Experimental Protocol: Spectrophotometric Assay

Objective: To determine the Km and Vmax of a protease using H-Val-Tyr-Ser-βNA.

Materials:

-

Purified protease of known concentration.

-

H-Val-Tyr-Ser-βNA substrate stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of kinetic reads at ~340 nm (for βNA).

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the H-Val-Tyr-Ser-βNA substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

-

Dilute the protease stock solution in ice-cold Assay Buffer to the desired final working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add Assay Buffer to a final volume of 200 µL per well.

-

Add the varying concentrations of the substrate to the appropriate wells. Include a "no-substrate" control.

-

Set up replicate wells for a "no-enzyme" background control for each substrate concentration.

-

Equilibrate the plate to the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiating the Reaction:

-

Initiate the reaction by adding a small volume (e.g., 20 µL) of the diluted enzyme solution to all wells except the "no-enzyme" controls. Mix gently.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).[9]

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Subtract the background rate from the "no-enzyme" control.

-

Convert V₀ from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) for β-naphthylamine at the specific pH.

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Experimental Workflow Visualization

Caption: Standard experimental workflow for determining enzyme kinetics using a chromogenic substrate.

Data Interpretation and Advanced Insights

Summarizing Quantitative Data

Kinetic data should be presented clearly for comparison.

| Parameter | Value | Unit | Description |

| Km | e.g., 0.85 | mM | Michaelis Constant: Substrate concentration at which the reaction velocity is half of Vmax. Reflects substrate binding affinity (lower Km = higher affinity). |

| Vmax | e.g., 50.2 | µmol/min/mg | Maximum Velocity: The theoretical maximum rate of the reaction when the enzyme is saturated with substrate. |

| kcat | e.g., 25.1 | s⁻¹ | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second. Calculated as Vmax / [E]t. |

| kcat/Km | e.g., 29.5 | mM⁻¹s⁻¹ | Catalytic Efficiency: An apparent second-order rate constant that measures how efficiently an enzyme converts substrate to product. |

The Significance of Catalytic Efficiency (kcat/Km)

While Km and kcat provide valuable information individually, the ratio kcat/Km is the most useful measure for comparing the specificity of an enzyme for different substrates.[13] It represents the enzyme's catalytic efficiency, accounting for both binding affinity (Km) and catalytic turnover (kcat). A higher kcat/Km value indicates a more preferred substrate.

Logical Relationships in Enzyme Kinetics

Sources

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. andrew.cmu.edu [andrew.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. purdue.edu [purdue.edu]

- 7. Chymotrypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. ontosight.ai [ontosight.ai]

- 9. One moment, please... [coachrom.com]

- 10. mdpi.com [mdpi.com]

- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of the hydrolysis of synthetic substrates by horse urinary kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fluorometric Assay of Chymotrypsin Activity using H-Val-Tyr-Ser-βNA

Introduction: A Modern Approach to Quantifying Chymotrypsin Activity

Chymotrypsin, a cornerstone serine protease of the digestive system, plays a pivotal role in protein catabolism through the specific cleavage of peptide bonds C-terminal to large hydrophobic and aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its precise and regulated activity is crucial for physiological homeostasis, and its dysregulation is implicated in various pathological conditions. Consequently, the accurate and sensitive quantification of chymotrypsin activity is indispensable for basic research, drug discovery, and clinical diagnostics.

This technical guide details a highly sensitive and specific fluorometric assay for the determination of chymotrypsin activity utilizing the synthetic peptide substrate H-Val-Tyr-Ser-βNA (Valyl-Tyrosyl-Serine-β-naphthylamide). This substrate is specifically designed to harness the inherent specificity of chymotrypsin for tyrosine at the P1 position.[1] Enzymatic cleavage of the amide bond between serine and the β-naphthylamide (βNA) moiety liberates the highly fluorescent β-naphthylamine, providing a robust and continuous measure of proteolytic activity.

Assay Principle: From Quenched Substrate to Fluorescent Signal

The fundamental principle of this assay is the chymotrypsin-mediated hydrolysis of the H-Val-Tyr-Ser-βNA substrate. In its intact form, the substrate exhibits minimal fluorescence. However, upon cleavage by chymotrypsin at the C-terminus of the tyrosine residue, the fluorescent β-naphthylamine is released. The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and, therefore, to the concentration of active chymotrypsin in the sample.

The liberated β-naphthylamine can be detected with high sensitivity using a fluorometer, with an excitation wavelength of approximately 345 nm and an emission wavelength of around 412 nm.

Visualizing the Workflow

Caption: A schematic overview of the key steps in the H-Val-Tyr-Ser-βNA protease assay.

Materials and Methods

Reagents and Equipment

-

H-Val-Tyr-Ser-βNA (Substrate)

-

α-Chymotrypsin from bovine pancreas (Enzyme)

-

β-Naphthylamine (Standard)

-

Chymostatin (or other suitable chymotrypsin inhibitor)

-

Tris-HCl

-

Calcium Chloride (CaCl₂)

-

Dimethyl Sulfoxide (DMSO)

-

Ultrapure water

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with excitation at ~345 nm and emission at ~412 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Solution Preparation

-

Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 at 25°C. This buffer composition is a common starting point for chymotrypsin assays.[2] Calcium ions are known to stabilize chymotrypsin.

-

Substrate Stock Solution (10 mM): Dissolve H-Val-Tyr-Ser-βNA in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl. Prepare fresh and keep on ice. For working solutions, dilute to the desired concentration in Assay Buffer immediately before use.

-

β-Naphthylamine Standard Stock Solution (1 mM): Dissolve β-naphthylamine in DMSO. Store in aliquots at -20°C, protected from light.

Experimental Protocol

1. β-Naphthylamine Standard Curve

To quantify the amount of cleaved substrate, a standard curve using free β-naphthylamine is essential.

-

Prepare a series of dilutions of the 1 mM β-Naphthylamine Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at Ex/Em = 345/412 nm.

-

Plot the fluorescence intensity versus the concentration of β-naphthylamine to generate the standard curve.

Table 1: Example β-Naphthylamine Standard Curve Preparation

| Well | β-Naphthylamine Stock (1 mM) | Assay Buffer | Final Concentration (µM) |

| 1 | 0 µL | 100 µL | 0 |

| 2 | 2 µL of 1:10 dilution | 98 µL | 2 |

| 3 | 5 µL of 1:10 dilution | 95 µL | 5 |

| 4 | 10 µL of 1:10 dilution | 90 µL | 10 |

| 5 | 25 µL of 1:10 dilution | 75 µL | 25 |

| 6 | 50 µL of 1:10 dilution | 50 µL | 50 |

2. Chymotrypsin Activity Assay

This protocol is designed for a total reaction volume of 100 µL per well. Adjust volumes as needed.

-

Assay Plate Setup: Prepare wells for the following:

-

Blank (No Enzyme): 50 µL Assay Buffer

-

Positive Control: 50 µL of a known concentration of chymotrypsin in Assay Buffer

-

Inhibitor Control: 50 µL of chymotrypsin pre-incubated with an inhibitor (e.g., chymostatin)

-

Test Samples: 50 µL of your sample containing unknown chymotrypsin activity.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to ensure temperature equilibration.

-

Reaction Initiation: Prepare a working solution of the H-Val-Tyr-Ser-βNA substrate by diluting the 10 mM stock solution in Assay Buffer to a final concentration of 200 µM (or as optimized for your specific conditions). Add 50 µL of the substrate working solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and begin measuring the fluorescence intensity (Ex/Em = 345/412 nm) every minute for 30-60 minutes.

Table 2: Assay Plate Setup Example

| Component | Blank | Positive Control | Inhibitor Control | Test Sample |

| Assay Buffer | 50 µL | - | - | - |

| Chymotrypsin Solution | - | 50 µL | - | - |

| Chymotrypsin + Inhibitor | - | - | 50 µL | - |

| Sample | - | - | - | 50 µL |

| H-Val-Tyr-Ser-βNA (2X) | 50 µL | 50 µL | 50 µL | 50 µL |

| Total Volume | 100 µL | 100 µL | 100 µL | 100 µL |

Data Analysis and Interpretation

-

Calculate the Rate of Reaction: For each well, determine the rate of reaction by plotting the relative fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (ΔRFU/min).

-

Subtract Blank: Subtract the rate of the "Blank" (No Enzyme) well from all other rates to correct for any background fluorescence or substrate auto-hydrolysis.

-

Quantify Product Formation: Using the equation from the β-naphthylamine standard curve, convert the corrected reaction rates (ΔRFU/min) into the rate of product formation (µM/min or pmol/min).

-

Calculate Chymotrypsin Activity: The chymotrypsin activity in the sample can be expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Formula for Activity Calculation:

Activity (units/mL) = (Rate of product formation (µmol/min) / Volume of sample (mL))

Causality and Self-Validation in Experimental Design

-

Substrate Specificity: The choice of H-Val-Tyr-Ser-βNA is deliberate. Chymotrypsin's S1 pocket has a strong preference for large aromatic side chains, making the tyrosine at the P1 position an ideal recognition site.[1] This inherent specificity minimizes off-target cleavage by other proteases that may be present in complex biological samples.

-

Inhibitor Control: The inclusion of a specific chymotrypsin inhibitor, such as chymostatin, is a critical self-validating component of this protocol. A significant reduction in the reaction rate in the presence of the inhibitor confirms that the observed activity is indeed due to chymotrypsin or a chymotrypsin-like protease.

-

Kinetic Analysis: A continuous kinetic assay is superior to an endpoint assay as it provides the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition becomes significant. It also allows for the easy identification of any lag phase or non-linear reaction kinetics.

-

Standard Curve: The β-naphthylamine standard curve is essential for converting the arbitrary fluorescence units into a quantitative measure of product formation. This allows for the determination of specific activity and comparison of results across different experiments and laboratories.

Conclusion

The fluorometric assay for chymotrypsin activity using H-Val-Tyr-Ser-βNA offers a highly sensitive, specific, and continuous method for quantifying this important protease. The principles of substrate specificity, the inclusion of appropriate controls, and the use of a quantitative standard curve ensure the scientific integrity and trustworthiness of the data generated. This protocol provides a robust framework for researchers, scientists, and drug development professionals to accurately assess chymotrypsin activity in a variety of sample types.

References

- Rinderknecht, H., & Fleming, R. M. (1975). A new, highly sensitive and specific assay for chymotrypsin. Clinica Chimica Acta, 59(2), 139-146.

- Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric).

- Pearson Education. (n.d.).

- Wikipedia. (2024). Chymotrypsin.

- Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).

- Novus Biologicals. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric) (NBP2-59744).

- Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin.

- Gomes, E. S., et al. (2002). Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities. Toxicon, 40(11), 1635-1641.

- ExPASy. (n.d.). PeptideCutter - Cleavage specificities of selected enzymes and chemicals.

- Geisz, A., et al. (2021). Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. PLoS ONE, 16(7), e0254664.

- Worthington Biochemical Corpor

- CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method.

- Sigma-Aldrich. (n.d.). Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin.

- Chromogenix. (n.d.). Chymotrypsin.

- ResearchGate. (n.d.). A: Trypsin and chymotrypsin activity assay in the presence of fraction...

- Google Patents. (2008). CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin.

Sources

Application Note: Kinetic Profiling of Chymotrypsin-like Activity using H-Val-Tyr-Ser-bNA

Here is a detailed Application Note and Protocol guide for the use of H-Val-Tyr-Ser-bNA in measuring Chymotrypsin-like activity.

Abstract & Scientific Scope

This guide details the protocol for quantifying serine protease activity—specifically Chymotrypsin-like specificity—using the fluorogenic/chromogenic substrate H-Val-Tyr-Ser-

While canonical Pancreatic Chymotrypsin (EC 3.4.21.1) preferentially cleaves after aromatic residues (Tyr, Phe, Trp), the inclusion of Serine at the P1 position (adjacent to the leaving group) in this substrate makes it a specialized probe. It is often utilized to investigate sub-site specificity (S1-S3 interactions) , characterize Chymase isoforms, or study the C-terminal processing of Angiotensin-related peptides (where the Val-Tyr-Ser sequence is conserved).

This protocol covers both Fluorometric (High Sensitivity) and Colorimetric (Diazo-coupling) detection methods.

Critical Safety Warning

-Naphthylamine (bNA) is a known carcinogen (OSHA Class 1). All procedures involving the release of free bNA must be performed in a biosafety cabinet with appropriate PPE (nitrile gloves, lab coat, eye protection). Waste must be segregated as hazardous chemical waste.Principle of Assay

The assay relies on the enzymatic hydrolysis of the amide bond between the C-terminal amino acid (Serine) and the

-

Hydrolysis: The protease recognizes the peptide sequence (Val-Tyr-Ser). The active site serine attacks the carbonyl carbon of the P1 residue (Ser), releasing free bNA.

-

Detection:

-

Fluorometric: Free bNA is highly fluorescent (

), whereas the intact substrate is quenched. -

Colorimetric: Free bNA reacts with a diazonium salt (e.g., Fast Garnet GBC) to form a red azo dye (

).

-

Mechanistic Pathway

Figure 1: Enzymatic hydrolysis mechanism of H-Val-Tyr-Ser-bNA. The primary readout is the fluorescence of free bNA. Optional colorimetric detection requires a secondary coupling step.

Materials & Reagents

Reagents

| Component | Specification | Storage | Notes |

| Substrate | H-Val-Tyr-Ser-bNA | -20°C (Desiccated) | Hydrophobic; requires organic solvent. |

| Solvent | DMSO (Dimethyl sulfoxide) | RT | Anhydrous grade preferred. |

| Assay Buffer | 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 | 4°C | CaCl₂ stabilizes Chymotrypsin. |

| Enzyme | Chymotrypsin (or target protease) | -20°C | Reconstitute in 1 mM HCl to prevent autolysis. |

| Standard | RT (Dark) | Carcinogen. Use for standard curve. | |

| Coupler (Optional) | Fast Garnet GBC | 4°C | Only for colorimetric assay. |

Equipment

-

Fluorescence Microplate Reader (Ex 340 nm / Em 410 nm).

-

Spectrophotometer (if using colorimetric method, 525 nm).

-

Black 96-well microplates (for fluorescence) or Clear plates (for absorbance).

Experimental Protocols

Part A: Preparation of Stock Solutions

-

Substrate Stock (10 mM):

-

Dissolve 5 mg of H-Val-Tyr-Ser-bNA (MW approx. 500-600 g/mol , check specific batch MW) in the appropriate volume of 100% DMSO .

-

Calculation: Volume (

L) = [Mass (mg) / MW (mg/ -

Store in aliquots at -20°C. Avoid freeze-thaw cycles.

-

-

Enzyme Solution:

-

Dissolve Chymotrypsin in 1 mM HCl to 1 mg/mL (Stock).

-

Dilute to 10

g/mL in Assay Buffer immediately before use.

-

Part B: Fluorometric Assay (Recommended)

This method offers the highest sensitivity and dynamic range.

-

Plate Setup:

-

Test Wells: 180

L Assay Buffer + 10 -

Blank Wells: 190

L Assay Buffer (No enzyme). -

Substrate Control: 180

L Assay Buffer + 10

-

-

Initiation:

-

Add 10

L Substrate Stock to all wells (Final conc: 0.5 mM). -

Mix by shaking the plate for 5 seconds.

-

-

Measurement:

-

Mode: Kinetic (read every 60 seconds for 30 minutes).

-

Temp: 37°C.

-

Wavelengths: Ex 340 nm / Em 410 nm.

-

Part C: Colorimetric Assay (Diazo Coupling)

Use this if a fluorescence reader is unavailable.

-

Incubation:

-

Mix 100

L Enzyme + 800 -

Incubate at 37°C for 30–60 minutes.

-

-

Stopping & Coupling:

-

Add 1.0 mL of Fast Garnet GBC solution (1 mg/mL in 1M Acetate Buffer, pH 4.2) containing 10% Tween-20.

-

Incubate for 10 minutes at Room Temperature. A red/violet color develops.

-

-

Read:

-

Measure Absorbance at 525 nm .

-

Workflow Visualization

Figure 2: Operational workflow for H-Val-Tyr-Ser-bNA assays.

Data Analysis & Calculations

Standard Curve

Prepare a serial dilution of free

-

Slope (S): RFU /

M.

Activity Calculation (Kinetic Mode)

Determine the reaction rate (

-

1 Unit: Amount of enzyme releasing 1

mol of bNA per minute.

Specificity Analysis (Scientific Note)

If using this substrate for Chymotrypsin (Pancreatic) , expect a higher

-

High Activity: Indicates presence of proteases with broader P1 specificity (e.g., Cathepsin G, Chymase).

-

Low Activity: Typical for pure Chymotrypsin A/B.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate insolubility | Ensure final DMSO concentration is 1-5%. Warm buffer to 37°C before adding substrate. |

| High Background | Autohydrolysis or Contamination | Store substrate desiccated at -20°C. Check buffer pH (unstable > pH 8.5). |

| No Signal | Enzyme Inactivation | Avoid vortexing enzyme. Ensure Calcium (10mM) is present in buffer. |

| Non-Linear Rate | Substrate Depletion | Dilute enzyme 1:10 or 1:100. Measure initial velocity only (first 5 mins). |

References

-

Barrett, A. J. (1981). Fluorimetric Assays for Proteolytic Enzymes. Methods in Enzymology, 80, 535-561. Link

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. Link

-

Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research, 46(D1), D624–D632. Link

-

OSHA Occupational Chemical Database . beta-Naphthylamine Safety Data. Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting H-Val-Tyr-Ser-bNA Assays

Topic: Diagnostic & Optimization Guide for Cathepsin G Activity Assays Target Enzyme: Cathepsin G (EC 3.4.21.20) Substrate: H-Val-Tyr-Ser-β-naphthylamide (H-Val-Tyr-Ser-bNA)[1][2]

Core Diagnostic Framework[2][3]

User Query: "I am observing negligible or low signal in my Cathepsin G assay using the H-Val-Tyr-Ser-bNA substrate. What is wrong?"

Executive Summary: Low signal in this specific assay is most frequently caused by one of three critical errors:

-

The "Lysosome Fallacy" (pH Mismatch): Treating Cathepsin G like an acidic cysteine protease (e.g., Cathepsin B) and running the assay at pH 5.[2]0. Cathepsin G is a serine protease with optimal activity at pH 7.5 .[1][2]

-

Inhibitor Carryover: Using PMSF in the cell lysis buffer.[2] PMSF irreversibly inhibits Cathepsin G.[1][2][3]

-

Detection Mode Error: Attempting to read β-naphthylamine (bNA) release via absorbance at 405 nm (which is for pNA substrates) without a coupling reagent. bNA requires Fluorescence detection or a post-reaction diazo coupling step.[1][2]

Diagnostic Flowchart

The following logic tree helps isolate the failure point in your workflow.

Figure 1: Decision matrix for isolating signal loss in Cathepsin G assays.

Technical Deep Dive & Solutions

Issue 1: The pH Mismatch (The "Lysosome Fallacy")

The Science: Researchers often group all Cathepsins as "lysosomal acidic proteases."[2] While Cathepsin G is stored in azurophil granules, it functions extracellularly or in neutral environments.[2][3] Unlike Cathepsin B or D (which require pH 4.5–5.5), Cathepsin G is a serine protease structurally related to chymotrypsin.[2][3] It is unstable and inactive at acidic pH.[2]

-

Symptom: Zero activity, even with high enzyme concentration.[2]

-

Solution: Ensure your reaction buffer is pH 7.4 – 7.8 (HEPES or Tris-based).[1][2]

-

Reference: Barrett, A. J. (1981) established the neutral pH optimum for Cathepsin G [1].[2][3]

Issue 2: The Detection Physics (bNA vs. pNA)

The Science: This is the most common technical error.[2]

-

pNA (4-nitroaniline): Yellow color, absorbs at 405 nm.[1][2][3][4]

-

bNA (β-naphthylamine): Colorless in visible spectrum.[1][2] Strongly fluorescent .

Troubleshooting Table: Signal Readout

| Readout Mode | Required Reagents | Wavelength Settings | Common Error |

| Fluorescence (Recommended) | H-Val-Tyr-Ser-bNA only | Ex: 340 nm Em: 410 nm | Reading Absorbance @ 405 nm (Signal will be near zero).[1][2] |

| Colorimetric (Coupled) | Substrate + Fast Garnet GBC | Abs: 520–525 nm | Skipping the coupling step; bNA itself is not visible.[2] |

Issue 3: Enzyme Inhibition & Stability

The Science: Cathepsin G is highly susceptible to serine protease inhibitors.[2] Common lysis cocktails (e.g., Roche cOmplete™) often contain PMSF or AEBSF .[2][3] These will irreversibly sulfonylate the active site serine, rendering the enzyme 100% inactive before the assay begins.[2]

-

Solution: Use a lysis buffer containing only EDTA/EGTA (to inhibit metalloproteases) and E-64 (to inhibit cysteine proteases).[1][3] Omit PMSF.

Validated Assay Protocol (Self-Validating System)

To rule out reagent failure, perform this standardized protocol. This workflow uses Fluorescence detection for maximum sensitivity.[1][2]

Reagents

-

Assay Buffer: 100 mM HEPES, 0.5 M NaCl, pH 7.[2][3]5. (High ionic strength stabilizes Cathepsin G).[1][2]

-

Substrate Stock: 20 mM H-Val-Tyr-Ser-bNA in dry DMSO.

-

Enzyme: Purified Human Neutrophil Cathepsin G (or cell lysate).[1][2]

Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow.

Step-by-Step Procedure

-

Substrate Preparation: Dilute the 20 mM DMSO stock to 200 µM in Assay Buffer (pH 7.5). Note: Keep DMSO < 5% final concentration to avoid enzyme denaturation.[2]

-

Blank Setup: Pipette 100 µL of Substrate Solution into "No Enzyme" wells.

-

Sample Setup: Pipette 10 µL of Enzyme/Lysate + 90 µL of Substrate Solution.

-

Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Settings:

Frequently Asked Questions (FAQ)

Q: Can I use this substrate to measure Cathepsin B? A: No. H-Val-Tyr-Ser is specific for the chymotrypsin-like specificity of Cathepsin G. Cathepsin B requires substrates like Z-Arg-Arg-AMC [2].[1][2]

Q: My signal is decreasing over time. Why? A: This is likely photobleaching of the bNA fluorophore or autolysis of the enzyme.[2]

-

Fix: Add 0.05% Brij-35 to the buffer to stabilize the enzyme.[2]

Q: I see a signal in my "No Enzyme" blank. A: bNA substrates can undergo spontaneous hydrolysis at high pH (>8.[1][2]5) or if the stock solution is old.[2] Always store peptide stocks at -20°C in anhydrous DMSO.

Q: Can I use a colorimetric reader? A: Only if you perform a post-incubation coupling.[1][2] After 60 minutes, add 100 µL of Fast Garnet GBC (1 mg/mL in acetate buffer). Incubate 10 mins. A red color will develop.[1][2] Read at 520 nm.[1][2] Warning: This is an endpoint assay, not kinetic.

References

-

Barrett, A. J. (1981). Cathepsin G.[2][3] Methods in Enzymology, 80, 561-565.[2][3]

-

Sigma-Aldrich. Cathepsin Detection Assay Technical Bulletin.[1][2]

-

Assay Genie. Cathepsin G Activity Colorimetric Assay Kit Protocol.[1][3]

-

PubChem. H-Val-Tyr-Ser-OH Compound Summary.[1]

Sources

Technical Support Center: H-Val-Tyr-Ser-bNA Assay Optimization

This guide functions as a specialized Technical Support Center for researchers utilizing the chromogenic/fluorogenic substrate H-Val-Tyr-Ser-bNA (

Status: Operational | Tier: Advanced Application Support Topic: Troubleshooting Non-Specific Cleavage & Kinetic Artifacts

Diagnostic Matrix: Rapid Symptom Identification

Use this table to correlate your experimental observation with the most probable root cause before proceeding to the detailed solutions.

| Symptom | Observation Timing | Probable Root Cause | Verification Step |

| High Background (Blank) | Immediate ( | Free | Measure raw fluorescence of stock solution vs. buffer. |

| Drifting Baseline | Linear increase over time in "No Enzyme" control | pH-induced chemical hydrolysis | Check buffer pH; bNA is unstable > pH 8.5. |

| Signal in "Inhibited" Sample | Continuous signal despite specific inhibitor | Aminopeptidase Contamination (Critical) | Add Bestatin/Amastatin to block N-terminal exopeptidases. |

| Sigmoidal Kinetics | Lag phase followed by activity | Coupled-enzyme artifact or autocatalysis | Pre-incubate enzyme; check for zymogen activation. |

| Fluorescence Quenching | Signal drops at high substrate conc. | Inner Filter Effect / Solubility Limit | Dilute substrate; check turbidity (precipitation). |

Deep Dive Troubleshooting (Q&A)

Q1: Why does my "No Enzyme" control show a steady increase in signal over time?

Diagnosis: Spontaneous Chemical Hydrolysis.

Technical Insight: The amide bond linking the Serine to the

Solution:

-

pH Check: Ensure your assay buffer is within pH 7.0–7.8. If your enzyme requires pH > 8.0, you must run a "Buffer Only" background subtraction for every single time point.

-

Temperature: If incubating at 37°C, reduce to 30°C or 25°C if the enzyme retains sufficient activity. The rate of spontaneous hydrolysis drops significantly at lower temperatures.

-

Light Protection: bNA and its liberated product are photosensitive. Perform incubations in the dark or use opaque plates.

Q2: I am using a specific inhibitor for my target protease, but I still see cleavage. Is the inhibitor bad?

Diagnosis: N-Terminal Degradation by Contaminating Aminopeptidases. Technical Insight: The substrate H-Val-Tyr-Ser-bNA has a free N-terminus (indicated by the "H-"). This makes it a prime target for Aminopeptidases (APs) present in crude lysates or serum.

-

Mechanism: APs cleave the N-terminal Valine, then the Tyrosine. This leaves H-Ser-bNA or free bNA. If the APs degrade the peptide entirely, they liberate the fluorophore, generating a "False Positive" signal that your specific endopeptidase inhibitor cannot stop.

Solution:

-

The "Cocktail" Approach: You must include a specific Aminopeptidase inhibitor (e.g., Bestatin or Amastatin ) in your assay buffer. These do not inhibit serine proteases (your likely target) but will prevent the "chewing" of the substrate from the N-terminus.

-

Substrate Switch (Long-term): If possible, switch to an N-terminally blocked substrate (e.g., Ac-Val-Tyr-Ser-bNA or Z-Val-Tyr-Ser-bNA ). The Acetyl (Ac) or Benzyloxycarbonyl (Z) group protects the peptide from aminopeptidases.

Q3: My fluorescence signal plateaus prematurely, but calculation shows <10% substrate conversion.

Diagnosis: Product Inhibition or Solubility Issues.

Technical Insight:

Solution:

-

Cosolvent Support: Ensure your assay buffer contains 1-5% DMSO or Ethanol to keep the bNA product in solution.

-

Diazotization (Colorimetric Option): If fluorescence is erratic, convert the assay to a colorimetric endpoint. Add a coupling reagent (e.g., Fast Garnet GBC ) at the end of the reaction. This reacts with free

-naphthylamine to form a soluble red azo dye, which is often more stable than the raw fluorescence reading.

Visualizing the Non-Specific Cleavage Pathways

The following diagram illustrates how the "H-" (Free N-terminus) vulnerability leads to false signals.

Caption: Figure 1. Competing cleavage pathways. Note how Aminopeptidases (Red) can either destroy the substrate motif (causing false negatives) or degrade it fully to generate non-specific signal.

Validated Assay Protocol: The "Double-Block" System

This protocol is designed to isolate specific activity by chemically suppressing the two main sources of error: Aminopeptidases and Spontaneous Hydrolysis.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl (Avoid Phosphate if using metal-dependent enzymes).

-

Substrate: 10 mM H-Val-Tyr-Ser-bNA in DMSO (Store at -20°C).

-

AP-Blocker: 1 mM Bestatin (Aminopeptidase Inhibitor).

-

Detection: Fluorescence Plate Reader (Ex: 340 nm / Em: 410 nm).

Workflow:

-

Preparation of Master Mix:

-

Create a "2X" Assay Buffer containing 20 µM Bestatin .

-

Why? This pre-loads the system with the inhibitor to neutralize contaminating aminopeptidases immediately upon sample addition.

-

-

Sample Pre-incubation (Critical Step):

-

Add 50 µL of Sample (Lysate/Enzyme) to 50 µL of 2X Assay Buffer (with Bestatin).

-

Incubate at Assay Temperature for 10 minutes before adding substrate.

-

Purpose: Allows the Bestatin to bind and inhibit aminopeptidases, and allows the sample to reach thermal equilibrium.

-

-

Substrate Addition:

-

Dilute Substrate stock to 200 µM in Buffer (Working Solution).

-

Add 100 µL of Substrate Working Solution to the wells.

-

Final Reaction Volume: 200 µL. Final Substrate Conc: 100 µM.

-

-

Kinetic Read:

-

Measure fluorescence every 60 seconds for 30 minutes.

-

Control Wells Required:

-

Blank: Buffer + Substrate (No Enzyme).

-

Specificity Control: Sample + Specific Inhibitor (for Target) + Substrate.

-

-

-

Data Processing:

-

Calculate Slope (RFU/min) for the linear portion.

-

Validation Formula:

-

Note: If

is significantly higher than

-

References

- Barrett, A. J., & Kirschke, H. (1981). Methods in Enzymology: Cathepsin B, Cathepsin H, and Cathepsin L. Academic Press.

-

Sigma-Aldrich Technical Bulletin. Protease Assay Protocols: Troubleshooting High Backgrounds in Naphthylamide Substrates.

-

BenchChem Support. Correcting for Non-Enzymatic Hydrolysis of Amide Substrates.

-

Chagla, A. H., et al. (1993). Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test. Journal of Clinical Microbiology.[1] (Demonstrates bNA substrate usage and bacterial peptidase interference).

Sources

H-Val-Tyr-Ser-bNA Stability and Storage: A Technical Support Guide

Welcome to the technical support center for H-Val-Tyr-Ser-bNA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and optimal storage conditions for this valuable peptide derivative. Our goal is to equip you with the knowledge to ensure the integrity and performance of H-Val-Tyr-Ser-bNA in your experiments.

I. Understanding the Molecule: H-Val-Tyr-Ser-bNA

H-Val-Tyr-Ser-bNA is a synthetic tripeptide composed of Valine, Tyrosine, and Serine, with its C-terminus modified with a β-naphthylamide (bNA) group. This modification is often used in enzyme assays as a fluorogenic or chromogenic substrate. The stability of this peptide is paramount for obtaining reliable and reproducible results. Its chemical structure dictates its susceptibility to various degradation pathways.[1][2]

Key Structural Features and Their Implications for Stability:

-

Peptide Backbone: The amide bonds in the peptide backbone are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[3]

-

Amino Acid Side Chains:

-

Tyrosine (Tyr): The phenolic side chain of Tyrosine is prone to oxidation.[3][4][5] This can be accelerated by exposure to light, oxygen, and certain metal ions.

-

Serine (Ser): The hydroxyl group of Serine can be involved in side-chain reactions, although it is generally more stable than residues like Cysteine or Methionine.

-

Valine (Val): As a hydrophobic amino acid, Valine contributes to the overall hydrophobicity of the peptide, which can influence its solubility.[6]

-

-

β-Naphthylamide (bNA) Group: This bulky, hydrophobic group at the C-terminus significantly impacts the peptide's solubility and may offer some protection against carboxypeptidases. Its aromatic nature also means it can be sensitive to photodegradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of H-Val-Tyr-Ser-bNA.

A. Lyophilized Peptide: Storage and Handling

Question 1: What are the ideal long-term storage conditions for lyophilized H-Val-Tyr-Ser-bNA?

For long-term stability, lyophilized H-Val-Tyr-Ser-bNA should be stored at -20°C or colder, with -80°C being preferable for extended periods.[7][8] The storage container should be tightly sealed to protect it from moisture and light. Storing it in a desiccator can further prevent moisture absorption.[7]

Question 2: Can I store the lyophilized peptide at room temperature?

Lyophilized peptides are generally stable at room temperature for short periods (days to weeks), making them suitable for shipping at ambient temperatures.[9] However, for any storage beyond a few weeks, it is crucial to move it to -20°C or colder to minimize degradation.[8]

Question 3: I received the peptide vial at room temperature. Is it still good?

Yes. Peptides are typically shipped in their more stable lyophilized form at ambient temperature.[10] Upon receipt, it is best practice to store it at the recommended -20°C or -80°C for long-term preservation.

Question 4: What precautions should I take before opening a new vial of H-Val-Tyr-Ser-bNA?

To prevent condensation and moisture contamination, which can significantly reduce the peptide's shelf-life, it is essential to allow the vial to equilibrate to room temperature in a desiccator before opening.[10] This simple step is critical for maintaining the integrity of the lyophilized powder.

Question 5: How can I tell if my lyophilized H-Val-Tyr-Ser-bNA has degraded?

Visual inspection can sometimes reveal signs of degradation. Changes in color (e.g., yellowing, which could indicate oxidation of the Tyrosine residue), texture (e.g., clumping, indicating moisture absorption), or a noticeable decrease in the amount of powder could be signs of instability. However, the most reliable way to assess degradation is through analytical methods such as HPLC to check for purity or functional assays to determine its activity.

B. Reconstitution and Solution Storage

Question 1: What is the best solvent for reconstituting H-Val-Tyr-Ser-bNA?

The choice of solvent depends on the peptide's polarity. H-Val-Tyr-Ser-bNA has both hydrophobic (Val, Tyr, bNA) and polar (Ser) residues.

-

For initial solubility tests, it is recommended to use a small amount of the peptide.[6][11]

-

A common starting point for peptides with hydrophobic character is to dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly add this stock solution to your aqueous buffer of choice.[10][11]

-

Aqueous buffers: The peptide is described as having solubility in aqueous solutions, likely due to its hydrochloride salt form.[1] You can attempt to dissolve it directly in sterile, distilled water or a buffer (e.g., PBS) at a pH of 5-7.[11]

Question 2: I'm having trouble dissolving the peptide. What should I do?

If you encounter solubility issues, consider the following troubleshooting steps:

-

Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[10][11] Avoid excessive heating.

-

pH Adjustment: Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer slightly away from the pI can improve solubility.[12] For a peptide like H-Val-Tyr-Ser-bNA with a free N-terminus, it will be positively charged at neutral pH, suggesting good solubility. If issues persist, a slightly acidic pH may help.

-

Organic Solvents: As mentioned, using a small amount of DMSO (e.g., up to 5% in the final solution for cell-based assays) can be very effective for hydrophobic peptides.[13][14][15]

Question 3: How should I store H-Val-Tyr-Ser-bNA in solution?

Storing peptides in solution for long periods is not recommended as they are much more susceptible to degradation.[10] If you must store it in solution:

-

Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]

-

Freeze: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[7]

-

pH: Use sterile buffers with a pH between 5 and 6 to prolong storage life. Peptides are generally more stable at a slightly acidic pH.

Question 4: How long is the peptide stable in solution?

The stability of a peptide in solution is sequence-dependent and influenced by storage conditions.[8] For peptides containing residues like Tyrosine, which is susceptible to oxidation, the shelf-life in solution is limited.[5] It is best to use freshly prepared solutions. If stored properly at -20°C or colder, it may be stable for a few weeks, but it is advisable to perform a quality control check if stored for an extended period.[10]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with H-Val-Tyr-Ser-bNA.

| Problem | Potential Cause | Recommended Solution |

| Precipitation upon dilution of DMSO stock in aqueous buffer | This "salting out" effect occurs due to a rapid change in solvent polarity. | Perform a stepwise dilution. Create an intermediate dilution in a small volume of the aqueous buffer before adding it to the final volume.[12] |

| Loss of enzymatic activity in an assay | Peptide degradation due to improper storage or handling. | - Ensure the lyophilized peptide was stored correctly at -20°C or -80°C. - Always allow the vial to warm to room temperature before opening. - Use freshly prepared solutions for your assays. - Avoid repeated freeze-thaw cycles by aliquoting.[8] |

| Inconsistent or non-reproducible experimental results | - Inaccurate concentration due to incomplete dissolution. - Peptide degradation over time in solution. | - Confirm complete dissolution of the peptide; the solution should be clear.[11] - Prepare fresh solutions from a new aliquot for each experiment. - Re-evaluate your storage and handling procedures. |

| Cloudy or discolored solution | - Bacterial contamination. - Peptide aggregation or precipitation. - Oxidation of the Tyrosine residue. | - Use sterile buffers and aseptic techniques for reconstitution.[16] - Try sonication to redissolve aggregates.[10][11] If it remains cloudy, the peptide may have precipitated. - Protect solutions from light and consider using antioxidants if compatible with your assay. |

IV. Experimental Protocols and Diagrams

A. Recommended Workflow for Handling and Reconstitution

Caption: Recommended workflow for handling H-Val-Tyr-Ser-bNA.

B. Potential Degradation Pathways

Caption: Potential degradation pathways for H-Val-Tyr-Ser-bNA.

V. Summary of Storage Conditions

| Condition | Lyophilized Form | In Solution |

| Temperature | -20°C to -80°C (long-term)[7][8] | -20°C to -80°C (short-term) |

| Light | Store in the dark | Protect from light[7] |

| Moisture | Store in a tightly sealed container, preferably in a desiccator.[7] | N/A (already in solution) |

| pH | N/A | Stable in a pH range of 5-7. |

| Freeze-Thaw Cycles | Avoid by allowing the container to reach room temperature before opening. | Avoid by preparing single-use aliquots.[8] |

VI. References

-

Current time information in Nashville, TN, US. (n.d.). Google. Retrieved February 22, 2026, from

-

NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved February 22, 2026, from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 22, 2026, from [Link]

-

Uchio, R., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 107(5), 1255-1268.

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 22, 2026, from [Link]

-

PEPDOO. (2025, July 10). Peptide Stability in Formulations: What R&D Teams Must Know. Retrieved February 22, 2026, from [Link]

-

Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved February 22, 2026, from [Link]

-

Loti. (n.d.). Peptide Reconstitution Steps & Tips. Retrieved February 22, 2026, from [Link]

-

Dn Research. (2025, February 17). How to Reconstitute Peptides? Retrieved February 22, 2026, from [Link]

-

Loti. (n.d.). Peptide Stability: How Long Do Peptides Last? Retrieved February 22, 2026, from [Link]

-

Li, S. (2000). Peptide Stability in Solids and Solutions. Pharmaceutical Research, 17(8), 885-892.

-

Yanfen Biotech. (2024, October 10). Stability Issues of Peptide Drugs and Their Solutions. Retrieved February 22, 2026, from [Link]

-

Loti Holdings LLC. (2025, November 13). Peptide Reconstitution: A Key to Research Success. Retrieved February 22, 2026, from [Link]

-

Dynamic Biosensors. (n.d.). What should I consider when working with peptides? Retrieved February 22, 2026, from [Link]

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved February 22, 2026, from [Link]

-

SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay? Retrieved February 22, 2026, from [Link]

-

Regione Veneto. (n.d.). H-Val-Tyr-Ser-βNA hydrochloride salt. Retrieved February 22, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [regione.veneto.it]

- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]

- 4. pepdoopeptides.com [pepdoopeptides.com]

- 5. jpt.com [jpt.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. jpt.com [jpt.com]

- 8. genscript.com [genscript.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biomatik.com [biomatik.com]

- 14. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. dnlabresearch.com [dnlabresearch.com]

Technical Support Center: H-Val-Tyr-Ser-bNA Synthesis & Purification

Case ID: #VYS-bNA-001

Status: Open

Assigned Specialist: Senior Application Scientist

Subject: Optimization of Chromogenic Substrate Synthesis (Val-Tyr-Ser-

⚠️ Safety Critical Warning

-Naphthylamine (bNA) is a potent carcinogen.-

Hazard: Known to cause bladder cancer.

-

Protocol: All weighing and coupling steps involving free

-naphthylamine must be performed in a certified chemical fume hood. Double-gloving (Nitrile/Neoprene) and the use of a particulate respirator (N95/P100) are mandatory during solid handling. -

Disposal: All waste streams containing bNA residues must be segregated and labeled as "Carcinogenic Waste."

Module 1: Synthesis Strategy & Core Chemistry

The Challenge: Why standard SPPS fails

Users often attempt to synthesize C-terminal anilides (like bNA) using standard Solid Phase Peptide Synthesis (SPPS) on Wang or Rink Amide resins. This will fail. Standard resin cleavage releases a C-terminal Acid (-COOH) or Amide (-CONH

The Solution: You must utilize Solution Phase Synthesis or a Hybrid Approach (Solution phase coupling of the C-terminus, followed by elongation).

Protocol: The "Mixed Anhydride" Coupling (The Industry Standard)

The coupling of the C-terminal amino acid (Serine) to

Step-by-Step: C-Terminal Induction

Target: Boc-Ser(Bzl)-bNA (Precursor)

-

Activation:

-

Dissolve Boc-Ser(Bzl)-OH (1.0 eq) in dry THF.

-

Add N-Methylmorpholine (NMM) (1.0 eq).

-

Cool to -15°C (Salt/Ice bath). Critical: Temperature control prevents racemization.

-

Add Isobutyl Chloroformate (IBCF) (1.0 eq) dropwise. Stir for 15 mins.

-

Mechanism:[1] This forms the highly reactive mixed anhydride.

-

-

Coupling:

-

Add

-Naphthylamine (1.0 eq) dissolved in minimal THF. -

Allow the reaction to warm to room temperature slowly overnight.

-

-

Workup:

-

Evaporate THF. Redissolve in Ethyl Acetate.

-

Wash sequentially with: 5% Citric Acid, Water, 5% NaHCO

, Brine. -

Note: The basic wash removes unreacted carboxylic acid; the acid wash removes unreacted naphthylamine.

-

Workflow Visualization

The following diagram outlines the decision logic for the synthesis route.

Caption: Logical flow rejecting standard SPPS in favor of Solution Phase coupling for C-terminal anilides.

Module 2: Troubleshooting & FAQs

Q1: My product is precipitating during the reaction. What solvent should I use?

Diagnosis: The intermediate H-Tyr(Bzl)-Ser(Bzl)-bNA and the final product are highly hydrophobic due to the aromatic stacking of the bNA, Tyr, and Bzl protecting groups. Corrective Action:

-

Switch Solvents: Move from THF/DCM to DMF or DMAc (Dimethylacetamide) for the elongation steps.

-

Chaotropic Agents: If solubility remains an issue during deprotection, add small amounts of Trifluoroethanol (TFE).

Q2: I see a "split peak" on HPLC for the final product. Is it impure?

Diagnosis: This is likely Racemization of the Serine residue. Root Cause:

-

Base-catalyzed enolization: Serine is prone to racemization during the activation step if base (NMM/DIEA) is in excess or if the temperature is >0°C.

-

Oxazolone formation: Slow coupling times promote oxazolone formation, which racemizes rapidly. Fix:

-

Ensure the activation step (IBCF addition) is strictly at -15°C .

-

Use exactly 1.0 equivalent of base. Do not use excess.

-

Validation: Co-inject with a known L-L-L standard if available, or use a chiral column (e.g., Chiralpak) to confirm diastereomeric purity.

Q3: The coupling yield of Valine (N-term) is low.

Diagnosis: Steric hindrance.

Context: Valine is

-

Use HATU/HOAt instead of standard HBTU/HOBt for the Val-Tyr coupling.

-

Double Coupling: Perform the coupling twice (2 x 1 hour) rather than one long reaction.

Module 3: Purification & Quality Control

Purification Protocol (RP-HPLC)

The bNA group significantly increases retention time compared to the free peptide.

| Parameter | Condition |

| Column | C18 (End-capped), 5µm, 100Å pore size (e.g., Phenomenex Luna or Waters XBridge) |

| Mobile Phase A | 0.1% TFA in Water (Milli-Q) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 20% B to 70% B over 30 minutes (steeper gradient than standard peptides) |

| Flow Rate | 1.0 mL/min (Analytical) / 10-20 mL/min (Prep) |

| Detection | 254 nm (Specific for bNA) and 214 nm (Peptide bond) |

Troubleshooting Chromatograms

Use the diagram below to diagnose HPLC issues specific to bNA peptides.

Caption: Diagnostic tree for HPLC anomalies in hydrophobic substrate purification.

Final QC Checklist

-

Mass Spec (ESI-MS): Confirm [M+H]+.

-

Calculation: Val (117) + Tyr (181) + Ser (105) + bNA (143) - 3 H2O = ~528.6 Da (Check exact mass).

-

-

Free Amine Test: The final product should be white/off-white. A pink/reddish tint often indicates oxidized free naphthylamine.

-

Solubility: Dissolve in DMSO to create a stock solution (e.g., 10mM) before diluting into assay buffer.

References

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.[2] (Foundational text on Mixed Anhydride coupling logic).

-

Albertson, N. F. (1962).[2] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.[2] Link

-

Glenner, G. G., et al. (1965).[3] The Enzymatic Hydrolysis of Amino Acid Beta-Naphthylamides. Journal of Histochemistry & Cytochemistry, 13(1), 57-64. Link

-

Bachem Technical Guides. (2024). Peptide Purification Process & Methods. Link

-

BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

Sources

- 1. FCKeditor - Resources Browser [regione.veneto.it]

- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 3. THE ENZYMATIC HYDROLYSIS OF AMINO ACID BETA-NAPHTHYLAMIDES: I. PREPARATION OF AMINO ACID AND DIPEPTIDE BETA-NAPHTHYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

H-Val-Tyr-Ser-bNA vs other chymotrypsin substrates

This guide provides a comparative technical analysis of H-Val-Tyr-Ser-bNA against modern industry-standard substrates for chymotrypsin and chymotrypsin-like serine proteases.

Executive Summary

While H-Val-Tyr-Ser-bNA represents a class of historical chromogenic substrates utilizing the

The primary drivers for this shift are safety (bNA releases a potent bladder carcinogen), workflow efficiency (bNA requires a two-step endpoint assay), and specificity (the Val-Tyr-Ser sequence is atypical for pancreatic chymotrypsin, which prefers P1 aromatic residues like Phe/Tyr/Trp, though it may target specific chymotrypsin-like enzymes in complex tissues).

Part 1: The Substrate Landscape

The Test Article: H-Val-Tyr-Ser-bNA[1]

-

Class: Chromogenic (Endpoint).[1]

-

Leaving Group:

-Naphthylamine (2-Naphthylamine). -

Mechanism: Indirect Colorimetric. The enzyme cleaves the amide bond, releasing free

-naphthylamine. This product is colorless and must be coupled with a diazonium salt (e.g., Fast Garnet GBC) to form a visible azo dye (Red/Violet). -